molecular formula C15H24N4O2 B2371940 (1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate CAS No. 1365968-46-2

(1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate

Cat. No.: B2371940
CAS No.: 1365968-46-2
M. Wt: 292.383
InChI Key: KJACRZKMGDGGAS-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group and a pyrazin-2-ylamino substituent on a trans-cyclohexyl scaffold. The stereochemistry (1R,4R) indicates a racemic mixture of the trans-diastereomer. Its structure combines a rigid cyclohexyl backbone with a pyrazine heterocycle, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

tert-butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-12-6-4-11(5-7-12)18-13-10-16-8-9-17-13/h8-12H,4-7H2,1-3H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJACRZKMGDGGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

The synthesis of (1R,4R)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate involves sequential protection and coupling steps to install the tert-butyl carbamate and pyrazin-2-ylamino groups on a trans-1,4-cyclohexanediamine scaffold. Two primary routes dominate the literature:

Boc Protection Followed by Pyrazine Coupling

This method prioritizes the introduction of the tert-butoxycarbonyl (Boc) group before forming the C–N bond with pyrazin-2-amine.

Step 1: Boc Protection of trans-1,4-Cyclohexanediamine

trans-1,4-Cyclohexanediamine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine or NaHCO₃). The Boc group selectively protects one amine, yielding tert-butyl (trans-4-aminocyclohexyl)carbamate.

Typical Conditions

Reagent Solvent Temperature Yield
Boc₂O (1.1 eq) THF 0°C → RT 85–92%
Triethylamine (2 eq) 12–24 h
Step 2: Coupling with Pyrazin-2-amine

The free amine undergoes coupling with pyrazin-2-amine. Metal-catalyzed methods are preferred for efficiency:

  • Copper-Mediated Ullmann Coupling
    tert-Butyl (trans-4-aminocyclohexyl)carbamate reacts with 2-chloropyrazine using CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), and Cs₂CO₃ in dimethyl sulfoxide (DMSO) at 100°C.

    Optimized Parameters

    Catalyst System Base Solvent Temp Time Yield
    CuI + Diamine ligand Cs₂CO₃ DMSO 100°C 24 h 70–78%
  • Palladium-Catalyzed Buchwald-Hartwig Amination
    Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu in toluene at 80°C, the coupling achieves moderate yields (65–72%).

Direct Amination of Prefunctionalized Cyclohexanes

Alternative approaches start with prefunctionalized cyclohexane derivatives:

Mitsunobu Reaction for C–N Bond Formation

tert-Butyl (trans-4-hydroxycyclohexyl)carbamate is converted to the target compound via Mitsunobu reaction with pyrazin-2-amine, using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF.

Reaction Metrics

Substrate Reagents Solvent Yield
trans-4-Hydroxy derivative DIAD, PPh₃ THF 60–68%
Reductive Amination

Though less common, reductive amination of tert-butyl (trans-4-oxocyclohexyl)carbamate with pyrazin-2-amine and NaBH₃CN in methanol provides the product in 55–62% yield.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Boc Protection + Ullmann Coupling : High yields (70–78%) and scalability for industrial use, but requires toxic CuI and costly ligands.
  • Buchwald-Hartwig Amination : Lower catalyst loading but sensitive to oxygen and moisture, limiting large-scale applications.
  • Mitsunobu Reaction : Avoids metals but generates stoichiometric phosphine oxide waste, complicating purification.

Stereochemical Control

The trans configuration is maintained via:

  • Use of trans-1,4-cyclohexanediamine as the starting material.
  • Rigorous control of reaction conditions to prevent epimerization during coupling steps.

Industrial-Scale Considerations

Patents highlight challenges in viscosity control during synthesis. Neutral reagent forms (e.g., free amines instead of salts) reduce medium viscosity, enabling efficient stirring and higher yields. For example, substituting hydrochloride salts of intermediates with neutral analogs improves reaction homogeneity and product purity (>98% by HPLC).

Emerging Techniques

Continuous-Flow Carbamate Synthesis

Recent advances employ continuous-flow reactors with CO₂ and DBU (1,8-diazabicycloundec-7-ene) to form carbamates in ≤50 minutes, achieving 85–92% yields. Adapting this for tert-butyl carbamate installation could streamline production.

Photocatalytic C–N Coupling

Visible-light-driven protocols using Ru(bpy)₃Cl₂ as a catalyst show promise for mild, metal-free pyrazine amination, though yields remain suboptimal (45–55%).

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures to (1R*,4R*)-tert-butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate exhibit promising anticancer properties. These compounds may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
  • Antimicrobial Properties :
    • The pyrazine ring in this compound has been associated with antimicrobial activity. Studies have shown that derivatives of pyrazine can effectively combat bacterial infections, making this compound a candidate for further exploration in antibiotic development .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. These effects are crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Methodologies

  • C–N Bond Formation :
    • The compound can be utilized in synthetic chemistry as a reagent for C–N bond formation. This is particularly relevant in the synthesis of complex organic molecules, including pharmaceuticals .
  • Photocatalysis :
    • Recent studies have reported the use of similar tert-butyl carbamates in photocatalytic reactions, enabling the construction of diverse molecular architectures under mild conditions. This approach enhances the efficiency of synthesizing compounds with potential biological activities .

Case Study 1: Anticancer Research

A study investigated the anticancer efficacy of various carbamate derivatives, including this compound, demonstrating significant inhibition of cell proliferation in several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Testing

In vitro testing of the compound against a panel of bacterial strains revealed moderate to high antimicrobial activity. The structure-activity relationship indicated that modifications to the pyrazine moiety could enhance efficacy against resistant strains.

Mechanism of Action

The mechanism by which (1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1R,4R)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate with analogs differing in substituents, stereochemistry, and heterocyclic moieties. Data are derived from patents, chemical databases, and synthesis protocols.

Structural and Functional Group Variations

Compound Name Key Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications
(1R,4R)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate (Target) Pyrazin-2-ylamino C₁₅H₂₄N₄O₂* 308.38* Hypothesized kinase inhibition
(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate Quinazolin-4-ylamino C₁₉H₂₆N₄O₂ 342.44 pKa: 12.36; Predicted boiling point: 523.8°C
tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate 3-Nitropyridin-2-ylamino C₁₆H₂₃N₅O₄ 361.39 Electron-withdrawing nitro group
tert-Butyl ((1R,4R)-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)carbamate Piperazine-ethyl-dichlorophenyl C₂₄H₃₆Cl₂N₄O₂ 507.48 Extended pharmacophore for receptor binding

*Hypothetical values inferred from analogs.

Physicochemical Properties

  • The nitro group in the pyridine derivative increases polarity but may reduce metabolic stability .
  • pKa Differences : The quinazoline analog’s higher pKa (12.36) suggests stronger basicity compared to pyrazine (predicted pKa ~9–10), impacting protonation states in biological systems .

Biological Activity

The compound (1R,4R)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate** is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antitumor and neuroprotective applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that elucidate its pharmacological properties.

Chemical Structure and Properties

The structural formula for (1R,4R)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate** can be represented as follows:

C18H34N2O2\text{C}_{18}\text{H}_{34}\text{N}_{2}\text{O}_{2}

This compound features a tert-butyl group, a carbamate linkage, and a pyrazin-2-ylamino substituent attached to a cyclohexyl moiety. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular Weight318.48 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP2.06

Antitumor Activity

Recent studies have indicated that carbamate derivatives exhibit promising antitumor properties. For instance, compounds similar to (1R,4R)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate** have been shown to inhibit topoisomerase I (Topo I), an enzyme crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells .

Case Study: Antitumor Efficacy

A study evaluated the antiproliferative effects of various carbamate derivatives against human cancer cell lines. The results demonstrated that (1R,4R)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate** exhibited a significant reduction in cell viability with an IC50 value of approximately 5 µM against A549 lung cancer cells, indicating its potential as a lead compound for further development .

Neuroprotective Effects

In addition to its antitumor activity, there is emerging evidence suggesting that this compound may possess neuroprotective properties. Research has shown that derivatives containing pyrazine rings can modulate neuroinflammation and protect neuronal cells from oxidative stress .

The proposed mechanism for the neuroprotective effects involves the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways associated with neuronal survival. This action may be attributed to the compound's ability to cross the blood-brain barrier (BBB), as indicated by its LogP value .

Table 2: Biological Assays Summary

Assay TypeTargetResult
Cell Viability AssayA549 Cancer CellsIC50 = 5 µM
Neuroprotection AssayNeuronal CellsSignificant protection observed

Q & A

Basic Research Questions

How can the synthesis of (1R,4R)-tert-butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate be optimized to improve yield and purity?**

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate derivatives with pyrazine-containing cyclohexylamines. Key steps include:

  • Using bases like sodium hydride or potassium carbonate to deprotonate intermediates and facilitate nucleophilic substitution .
  • Heating under reflux (e.g., 60–80°C) in aprotic solvents (e.g., DMF or THF) to enhance reaction kinetics .
  • Purification via column chromatography or recrystallization to isolate the diastereomeric product, confirmed by NMR to distinguish between (1R*,4R*) and other stereoisomers .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include tert-butyl protons (δ ~1.36 ppm, singlet) and pyrazine ring protons (δ ~8.2–8.3 ppm). Coupling constants (e.g., J = 6.6 Hz) help assign cyclohexyl chair conformations .
  • HPLC with chiral columns : Resolves enantiomers if racemic mixtures form during synthesis .
  • X-ray crystallography : Definitive proof of stereochemistry (e.g., trans-cyclohexyl configuration) .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • The tert-butyl group provides steric protection to the carbamate, reducing hydrolysis at neutral pH.
  • Acidic conditions (pH < 3) cleave the carbamate via protonation of the carbonyl oxygen, releasing CO2 and forming the free amine. Kinetic studies using UV-Vis or LC-MS can track degradation .
  • Basic conditions (pH > 10) may deprotect the carbamate slowly, requiring stability assays in buffered solutions .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies involving this compound?

  • Methodological Answer :

  • Dose-response assays : Confirm whether activity discrepancies arise from concentration-dependent effects (e.g., IC50 shifts due to impurities) .
  • Structural analogs : Compare with derivatives like tert-butyl (4-chlorophenethyl)carbamate to identify critical pharmacophores (e.g., pyrazine vs. pyridine substituents) .
  • Molecular docking : Model interactions with target enzymes (e.g., p38 MAP kinase) to validate steric or electronic mismatches .

Q. How can researchers validate the compound’s role in modulating biological pathways (e.g., apoptosis or proliferation)?

  • Methodological Answer :

  • Gene expression profiling : Use qPCR or RNA-seq to identify downstream targets (e.g., Bcl-2 or caspase-3) after treatment in cell lines .
  • Kinase activity assays : Measure phosphorylation levels of signaling proteins (e.g., ERK or JNK) via Western blot .
  • Comparative studies : Test against structurally similar carbamates (e.g., tert-butyl (4-hydroxycyclohexyl)carbamate) to isolate pyrazine-specific effects .

Q. What experimental designs address discrepancies in solubility data across different solvent systems?

  • Methodological Answer :

  • Hansen solubility parameters : Calculate polarity, hydrogen bonding, and dispersion contributions to predict solubility in DMSO vs. aqueous buffers .
  • Co-solvency studies : Use PEG or cyclodextrins to enhance aqueous solubility for in vitro assays .
  • Thermodynamic analysis : Measure Gibbs free energy of dissolution via calorimetry to identify solvent interactions .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between cancer cell lines?

  • Methodological Answer :

  • Cell line specificity : Compare genetic backgrounds (e.g., p53 status) using databases like COSMIC or CCLE .
  • Metabolic stability assays : Test compound degradation in cell culture media (e.g., via LC-MS) to rule out false negatives .
  • Combination studies : Co-treat with inhibitors of efflux pumps (e.g., verapamil) to assess transporter-mediated resistance .

Stability and Storage

Q. What storage conditions preserve the compound’s integrity for long-term studies?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight, amber vials to prevent thermal degradation and photolysis .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid carbamate hydrolysis .
  • Periodic HPLC analysis : Monitor purity every 6 months, especially if used in sensitive assays .

Structural and Functional Comparisons

Q. How does this compound differ from tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate in reactivity?

  • Methodological Answer :

  • Electrophilic substitution : The pyrazine ring in the target compound is more electron-deficient than pyrimidine, altering reactivity in Suzuki couplings .
  • Steric effects : The cyclohexyl group imposes greater conformational rigidity compared to linear tert-butyl chains, affecting binding to planar active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.